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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azepane

CAS No.: 383131-12-2

Cat. No.: B11896111

Get Quote

Introduction & Compound Analysis
2-(4-Ethylphenyl)azepane represents a specific structural class of 2-substituted nitrogen

heterocycles.[1] While the 4-phenylazepane scaffold is well-documented in opioid analgesics

(e.g., Ethoheptazine), the 2-phenylazepane core bears significant structural homology to 2-

phenylpiperidines (e.g., Methylphenidate, Desoxypipradrol).[1] This structural shift often

transitions pharmacological activity from mu-opioid agonism to monoamine transporter (MAT)

inhibition or NMDA receptor antagonism.[1]

The addition of a 4-ethyl group to the phenyl ring significantly increases lipophilicity (

estimated), enhancing blood-brain barrier (BBB) permeability but complicating in vitro solubility.
This guide provides a standardized workflow for characterizing this Novel Chemical Entity
(NCE) using fluorescence-based kinetic assays and metabolic stability profiling.

Key Pharmacophore Features[1][2][3]
Azepane Ring: 7-membered saturated amine; provides unique conformational flexibility

compared to piperidines.[1]
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4-Ethylphenyl Moiety: Increases hydrophobic interaction with transporter binding pockets

(e.g., DAT/NET).[1]

2-Position Substitution: Sterically directs the molecule toward monoamine reuptake sites

rather than opioid receptors.[1]

Solubilization & Stock Preparation (Critical Step)
Due to the lipophilic nature of the ethyl-substituted phenyl ring, 2-(4-Ethylphenyl)azepane is

prone to precipitation in aqueous media.[1] Proper stock preparation is the single most critical

factor for assay reproducibility.

Protocol: DMSO "Step-Down" Dilution
Objective: Create a stable stock solution that prevents "crashing out" upon addition to cell

culture media.[1]

Primary Stock (10 mM): Dissolve 2-(4-Ethylphenyl)azepane hydrochloride salt in anhydrous

DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1] Sonicate for 5 minutes at room

temperature if turbidity persists.

Intermediate Dilution (100x): Dilute the Primary Stock 1:10 into warm (37°C) culture media

(e.g., DMEM) rapidly while vortexing.

Note: Do not dilute directly into cold media; this causes immediate precipitation of

lipophilic amines.[1]

Working Solution (1x): Dilute the Intermediate solution 1:10 into the final assay buffer.

Final DMSO Concentration: Must be

(v/v) to avoid solvent toxicity.
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Figure 1: Step-down dilution workflow to maintain solubility of lipophilic azepanes.

Cytotoxicity Profiling (Safety Gate)
Before functional characterization, the non-toxic therapeutic window must be established using

an MTT assay.

Cell Line: HEK293 (standard) or SH-SY5Y (neuronal model).[1]

Protocol: MTT Cell Viability Assay
Seeding: Plate HEK293 cells at 10,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5%

CO₂.

Treatment: Aspirate media. Add 100 µL of compound (0.1 nM – 100 µM, log scale). Include

Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or Triton X-100).

Incubation: Incubate for 24 hours.

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

Solubilization: Add 100 µL DMSO to dissolve formazan crystals.

Read: Measure Absorbance at 570 nm.

Data Output: Calculate

for viability. Functional assays must be performed at concentrations below the

value.

Functional Assay: Monoamine Transporter Uptake
Rationale: Given the structural similarity to 2-phenylpiperidines, the primary hypothesis is

inhibition of Dopamine (DAT) or Norepinephrine (NET) Transporters. Method:Fluorescent

Substrate Uptake (ASP+).[1][2][3] This method replaces radioactive

-dopamine with a fluorescent analog, allowing real-time kinetic monitoring.[1]
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Materials
Cells: HEK293 stably expressing hDAT, hNET, or hSERT.[1]

Tracer:ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide).[1] A fluorescent

organic cation substrate.[1][2]

Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.

Protocol: Kinetic Fluorescence Uptake
Preparation: Seed transporter-expressing cells in black-walled, clear-bottom 96-well plates

(Poly-D-Lysine coated).

Pre-incubation: Remove media and wash with KRH buffer.[1] Add 100 µL of 2-(4-
Ethylphenyl)azepane (various concentrations) dissolved in KRH. Incubate 10 mins at 37°C.

Control: Use Cocaine (10 µM) or Mazindol as a full block control.[1]

Substrate Addition: Inject ASP+ (Final concentration 2-5 µM).

Measurement: Immediately read fluorescence on a kinetic plate reader.

Excitation: 475 nm

Emission: 609 nm[1]

Duration: Read every 30 seconds for 15 minutes.

Data Analysis
Calculate the Slope of Uptake (RFU/min) during the linear phase (0–5 mins). Normalize slope

to Vehicle Control (100% Uptake). Plot % Inhibition vs. Log[Compound] to determine

.

Interpretation:

High Inhibition: Indicates the compound acts as a reuptake inhibitor (Stimulant-like).[1]
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No Inhibition: Suggests the compound may act via alternative mechanisms (e.g., Release or

Receptor Agonism).

Mechanism Diagram
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Figure 2: Mechanism of ASP+ competitive inhibition assay. The azepane blocks the transporter,

reducing intracellular fluorescence.

Metabolic Stability (Microsomal Assay)
The ethyl group is a metabolic "soft spot" susceptible to oxidation.

Protocol:

Incubate 1 µM compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and

NADPH (1 mM).[1]

Sample at 0, 15, 30, and 60 minutes.

Quench with ice-cold Acetonitrile containing Internal Standard.

Analyze via LC-MS/MS to determine intrinsic clearance (
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) and half-life (

).[1]

Look for: Hydroxylation of the ethyl chain (M+16) or N-dealkylation.

Summary of Experimental Parameters
Parameter Specification Rationale

Solvent Vehicle DMSO (Anhydrous)
Essential for lipophilic ethyl-

phenyl amines.[1]

Max Assay DMSO 0.1%

Higher levels permeabilize

membranes, skewing uptake

data.[1]

Primary Assay ASP+ Uptake (Fluorescent)

Non-radioactive proxy for

Dopamine/Norepinephrine

transport.[1][3]

Reference Standard Methylphenidate / Cocaine

Structurally relevant controls

for 2-substituted heterocycles.

[1]

Detection Mode Kinetic Fluorescence
End-point assays miss rapid

uptake dynamics.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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